molecular formula C15H22O3 B1251229 (3S,3aS,5aS,6S,9aR,9bR)-6-hydroxy-3,5a-dimethyl-9-methylidene-3a,4,5,6,7,8,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2-one

(3S,3aS,5aS,6S,9aR,9bR)-6-hydroxy-3,5a-dimethyl-9-methylidene-3a,4,5,6,7,8,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2-one

Cat. No.: B1251229
M. Wt: 250.33 g/mol
InChI Key: JWBPWNWPEVPCMJ-JVFXBBKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (3S,3aS,5aS,6S,9aR,9bR)-6-hydroxy-3,5a-dimethyl-9-methylidene-3a,4,5,6,7,8,9a,9b-octahydro-3H-benzogbenzofuran-2-one is a complex organic molecule with a unique structure. It belongs to the class of benzofurans, which are known for their diverse biological activities and applications in various fields of science and industry.

Properties

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

(3S,3aS,5aS,6S,9aR,9bR)-6-hydroxy-3,5a-dimethyl-9-methylidene-3a,4,5,6,7,8,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2-one

InChI

InChI=1S/C15H22O3/c1-8-4-5-11(16)15(3)7-6-10-9(2)14(17)18-13(10)12(8)15/h9-13,16H,1,4-7H2,2-3H3/t9-,10-,11-,12-,13+,15+/m0/s1

InChI Key

JWBPWNWPEVPCMJ-JVFXBBKESA-N

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@@]3([C@H](CCC(=C)[C@H]3[C@@H]2OC1=O)O)C

Canonical SMILES

CC1C2CCC3(C(CCC(=C)C3C2OC1=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, including cyclization, hydroxylation, and methylation reactions. The specific synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product. Common reagents used in the synthesis include strong acids or bases, oxidizing agents, and catalysts to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Reduction : The double bonds can be reduced to form saturated compounds.
  • Substitution : The methylidene group can be substituted with other functional groups.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction : Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
  • Substitution : Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry : Used as a building block for the synthesis of more complex molecules.
  • Biology : Studied for its potential biological activities, such as antimicrobial and anticancer properties.
  • Medicine : Investigated for its potential therapeutic effects in treating various diseases.
  • Industry : Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds:
  • (3S,3aS,5aS,6R,9aR,9bR)-6,9a-dihydroxy-3,5a-dimethyl-9-methylidene-3,3a,4,5,6,7,8,9b-octahydrobenzogbenzofuran-2-one
  • [(3S,3aR,5aS,6R,9S,9aR,9bR)-6,9-dihydroxy-3,5a,9-trimethyl-2-oxo-3a,4,5,6,9a,9b-hexahydrobenzogbenzofuran-3-yl] 3-methylbut-2-enoate

Uniqueness: The uniqueness of (3S,3aS,5aS,6S,9aR,9bR)-6-hydroxy-3,5a-dimethyl-9-methylidene-3a,4,5,6,7,8,9a,9b-octahydro-3H-benzogbenzofuran-2-one lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,3aS,5aS,6S,9aR,9bR)-6-hydroxy-3,5a-dimethyl-9-methylidene-3a,4,5,6,7,8,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2-one
Reactant of Route 2
(3S,3aS,5aS,6S,9aR,9bR)-6-hydroxy-3,5a-dimethyl-9-methylidene-3a,4,5,6,7,8,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2-one

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